REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([Br:12])[C:9]=1[O:10][CH3:11])=[O:4].[OH-].[Na+]>O1CCCC1>[Br:12][C:8]1[C:9]([O:10][CH3:11])=[C:5]([C:3]([OH:4])=[O:2])[S:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=C(C1OC)Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ether (60 mL×2)
|
Type
|
CUSTOM
|
Details
|
Solids were precipitated out after acidification
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methylene chloride-ethyl acetate (˜4:1, v/v)
|
Type
|
WASH
|
Details
|
The organic solution was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a light yellow solid
|
Type
|
CUSTOM
|
Details
|
further dried on height vacuum
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(SC1)C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.95 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |